Benzamil

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Benzamil tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

Benzamil actúa bloqueando directamente el canal epitelial de sodio (ENaC), inhibiendo así la reabsorción de sodio en los túbulos contorneados distales y los conductos colectores en los riñones . Esto promueve la pérdida de sodio y agua del cuerpo sin agotar el potasio . Los objetivos moleculares de this compound incluyen el ENaC y los intercambiadores sodio-calcio .

Análisis Bioquímico

Biochemical Properties

Benzamil plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a selective and potent blocker of sodium-calcium and sodium-hydrogen channels, which are crucial for maintaining cellular ion homeostasis . This compound inhibits the mechanosensitive cation-selective channel in Xenopus laevis oocytes, demonstrating its ability to modulate ion transport across cell membranes .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. In osteosarcoma cells, this compound induces apoptosis by reducing the expression of cell surface integrins and suppressing the phosphorylation and activation of focal adhesion kinase and signal transducer and activator of transcription 3 . Additionally, this compound compromises mitochondrial function and ATP production, leading to decreased cell viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits sodium-calcium and sodium-hydrogen exchange channels, disrupting ion homeostasis . In osteosarcoma cells, this compound inhibits integrin/focal adhesion kinase/signal transducer and activator of transcription 3 signaling pathways, triggering mitochondrial dysfunction and ATP depletion . This results in the induction of apoptosis and reduced cell viability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can induce apoptosis in osteosarcoma cells within 24 hours of treatment

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of this compound have been associated with increased cytotoxicity and apoptosis in osteosarcoma cells . The threshold effects and potential toxic or adverse effects at high doses need to be carefully evaluated in animal studies to determine the optimal therapeutic dosage.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate ion transport and cellular homeostasis. It interacts with enzymes and cofactors that modulate sodium-calcium and sodium-hydrogen exchange channels . These interactions can affect metabolic flux and metabolite levels, influencing cellular metabolism and function.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Its localization and accumulation can impact its activity and function. This compound’s ability to inhibit sodium-calcium and sodium-hydrogen exchange channels suggests that it may be localized to regions with high ion transport activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its inhibition of sodium-calcium and sodium-hydrogen exchange channels indicates that it may be localized to the plasma membrane or other ion-transporting organelles .

Métodos De Preparación

. La ruta sintética generalmente implica los siguientes pasos:

Material de partida: La amilorida se utiliza como material de partida.

Bencilación: El grupo bencilo se introduce en el nitrógeno del grupo guanidinio.

Purificación: El producto se purifica para obtener clorhidrato de benzamil.

En la producción industrial, el clorhidrato de this compound se prepara disolviendo this compound en metanol, etanol o agua, seguido de calentamiento y sonicación según sea necesario para obtener una solución clara .

Análisis De Reacciones Químicas

Benzamil se somete a diversas reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.

Reducción: También puede sufrir reacciones de reducción, aunque estas son menos comunes.

Sustitución: This compound puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Comparación Con Compuestos Similares

Benzamil está estrechamente relacionado con la amilorida, otro bloqueador del ENaC . Al agregar el grupo bencilo al nitrógeno del grupo guanidinio, la actividad de this compound aumenta varios cientos de veces en comparación con la amilorida . Otros compuestos similares incluyen:

Amilorida: Un bloqueador del ENaC menos potente en comparación con this compound.

Triamtereno: Otro bloqueador del ENaC con una estructura química diferente.

La singularidad de this compound radica en su mayor potencia y especificidad para el ENaC en comparación con otros compuestos similares .

Actividad Biológica

Benzamil, chemically known as N-(Benzylamidino)-3,5-diamino-6-chloropyrazinecarboxamide hydrochloride, is a derivative of amiloride and primarily functions as a sodium-calcium exchanger (NCX) inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cell types, and potential therapeutic applications.

This compound acts mainly as an inhibitor of the Na+/Ca2+ exchanger (NCX) with an IC50 value of approximately 100 nM , and it also blocks the transient receptor potential channel TRPP3 with an IC50 of 1.1 μM . Additionally, it is a non-selective blocker of the Deg/ENaC family of ion channels, which are involved in mechanosensitivity and ion transport processes in various tissues .

Biological Effects

- Cardiovascular Impact : Research indicates that intracerebroventricular (ICV) administration of this compound can significantly lower mean arterial pressure (MAP) in rat models subjected to DOCA-salt treatment. In a controlled study, rats treated with this compound exhibited a MAP of 124 ± 3 mmHg , compared to 142 ± 4 mmHg in untreated controls, suggesting a potential role in managing hypertension and fluid balance .

-

Anti-Cancer Activity : Recent studies have shown that this compound has anti-osteosarcoma properties. It induces apoptosis in osteosarcoma cells by:

- Reducing the expression of integrins (α5, αV, β1).

- Suppressing the phosphorylation and activation of focal adhesion kinase (FAK) and signal transducer and activator of transcription 3 (STAT3).

- Compromising mitochondrial function and ATP production.

- Enhancing the effects of chemotherapeutic agents like cisplatin and methotrexate .

- Cell Volume Regulation : this compound has been found to influence cell volume regulation in canine chondrocytes. The study demonstrated that this compound-sensitive ion channels contribute to regulatory volume decrease (RVD), indicating its role in cellular homeostasis under varying osmotic conditions .

Study on Osteosarcoma Cells

A detailed investigation into the cytotoxic effects of this compound on human osteosarcoma cells revealed that treatment with concentrations as low as 25 μM significantly inhibited cell growth. The study utilized assays such as flow cytometry and western blotting to assess apoptosis markers, confirming that this compound effectively triggers apoptotic pathways in these cancer cells .

Cardiovascular Study

In another study focused on cardiovascular responses, rats receiving ICV this compound showed altered neural activity associated with blood pressure regulation. This was assessed through telemetry measurements and c-Fos immunoreactivity, highlighting the compound's influence on central autonomic control mechanisms .

Comparative Data Table

| Property | This compound | Amiloride |

|---|---|---|

| NCX Inhibition IC50 | ~100 nM | ~1 μM |

| TRPP3 Blockade IC50 | 1.1 μM | Not applicable |

| Anti-cancer Effects | Induces apoptosis in osteosarcoma cells | Limited anti-cancer activity |

| Cardiovascular Effects | Lowers MAP in hypertensive models | Diuretic effects |

Propiedades

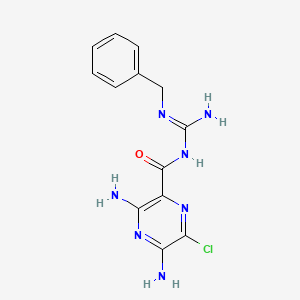

IUPAC Name |

3,5-diamino-N-(N'-benzylcarbamimidoyl)-6-chloropyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN7O/c14-9-11(16)20-10(15)8(19-9)12(22)21-13(17)18-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,15,16,20)(H3,17,18,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDROGADUISDGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183179 | |

| Record name | Benzamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2898-76-2 | |

| Record name | Benzamil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2898-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002898762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZAMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04659UUJ94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of benzamil hydrochloride?

A1: this compound hydrochloride primarily acts by blocking epithelial sodium channels (ENaCs) [, , ]. It exhibits a higher potency for ENaCs compared to amiloride [, ].

Q2: How does this compound hydrochloride affect sodium transport in epithelial cells?

A2: By blocking ENaCs, this compound hydrochloride inhibits the entry of sodium ions (Na+) into epithelial cells. This inhibition disrupts the electrochemical gradient across the epithelium, ultimately affecting various physiological processes, including fluid transport and blood pressure regulation [, , ].

Q3: Besides ENaCs, does this compound hydrochloride interact with other molecular targets?

A3: Yes, research suggests that this compound hydrochloride can also inhibit Na+/Ca2+ exchangers (NCXs) at higher concentrations [, ]. It also displays inhibitory activity on H+, K+-ATPases [].

Q4: How does this compound hydrochloride’s inhibition of Na+/Ca2+ exchangers affect cardiac function?

A4: In a rat model of calcium paradox-induced myocardial dysfunction, this compound hydrochloride protected the heart from damage caused by calcium depletion and repletion. This protective effect is attributed to the inhibition of NCX, suggesting a potential role in mitigating cardiac injury [].

Q5: How does the inhibition of sodium channels in the brain by this compound hydrochloride relate to blood pressure regulation?

A5: Central administration of this compound hydrochloride attenuates several forms of salt-sensitive hypertension in animal models. This effect is linked to the inhibition of sodium channels in the brain, suggesting that these channels play a crucial role in mediating sodium-dependent hypertension [, , ].

Q6: What is the molecular formula and weight of this compound hydrochloride?

A6: The molecular formula of this compound hydrochloride is C16H18ClN7O • HCl, and its molecular weight is 392.28 g/mol.

Q7: Are there any studies investigating the stability of this compound hydrochloride in various formulations?

A7: While specific stability data for various formulations were not provided in the research articles, they highlight that this compound hydrochloride administered via nasal spray or intracerebroventricular infusion effectively inhibits sodium transport in relevant tissues [, , ].

Q8: How do structural modifications of amiloride lead to the development of this compound hydrochloride and how do these modifications affect its activity?

A8: this compound hydrochloride is a benzyl-substituted analog of amiloride. The addition of the benzyl group significantly increases its potency for ENaCs compared to amiloride [, , ].

Q9: Do different amiloride analogs exhibit varying effects on blood pressure, and how does this relate to their selectivity for specific molecular targets?

A9: Yes, studies comparing the effects of this compound hydrochloride, dimethyl amiloride, and 3,4-dichlorothis compound suggest that their antihypertensive effects are likely mediated by inhibition of Na+/Ca2+ exchange rather than Na+ channels in the brain [].

Q10: What is the duration of action of this compound hydrochloride compared to amiloride in inhibiting nasal potential difference (PD) in cystic fibrosis patients?

A10: In a clinical study, this compound hydrochloride demonstrated a significantly longer duration of action (approximately 2.5 times longer) compared to amiloride in inhibiting nasal PD in cystic fibrosis patients [].

Q11: How effective is this compound hydrochloride in attenuating salt-induced hypertension in animal models?

A11: this compound hydrochloride effectively attenuates salt-induced hypertension in various animal models, including Dahl salt-sensitive rats and DOCA-salt treated rats, when administered centrally [, , , ].

Q12: What is the effect of this compound hydrochloride on the chorda tympani nerve response to sodium chloride in rats?

A12: this compound hydrochloride significantly reduces the chorda tympani nerve response to sodium chloride, specifically the component mediated by epithelial sodium channels [, ].

Q13: What is the safety profile of this compound hydrochloride based on preclinical studies?

A14: While the provided articles did not explicitly discuss the detailed safety profile, they mention that this compound hydrochloride administered centrally at low doses was effective in reducing blood pressure in animal models with minimal or no effects on water and sodium balance [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.